molecular formula C10H11N3O2S B5709548 2-[(Acetylcarbamothioyl)amino]benzamide

2-[(Acetylcarbamothioyl)amino]benzamide

Cat. No.: B5709548
M. Wt: 237.28 g/mol
InChI Key: UIFOKYPDROVMBG-UHFFFAOYSA-N
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Description

2-[(Acetylcarbamothioyl)amino]benzamide is a synthetic organic compound featuring a benzamide core that is substituted at the 2-position with a carbamothioyl group, which is further modified with an acetyl moiety. This molecular architecture is characteristic of a class of compounds studied for their potential biological activities and utility as chemical intermediates in organic synthesis . Compounds with similar structural motifs, such as the incorporation of a carbamothioylamino linker attached to a benzamide, are frequently investigated in medicinal chemistry and chemical biology research . The presence of both amide and thiourea-like functional groups in its structure suggests potential for molecular recognition, making it a candidate for research into enzyme inhibition or receptor-ligand interactions. Researchers utilize this family of compounds primarily as building blocks for the synthesis of more complex molecules or as reference standards in analytical studies. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(acetylcarbamothioylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-6(14)12-10(16)13-8-5-3-2-4-7(8)9(11)15/h2-5H,1H3,(H2,11,15)(H2,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFOKYPDROVMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Acetylcarbamothioyl)amino]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions .

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

2-[(Acetylcarbamothioyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(Acetylcarbamothioyl)amino]benzamide involves its interaction with specific molecular targets and pathways. For example, benzamide derivatives are known to inhibit histone deacetylase (HDAC), which plays a role in gene expression and cancer progression . The compound may also interact with other enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Derivatives with halogen substituents (e.g., iodine in 2-[(3-iodobenzoyl)amino]benzamide) exhibit higher molecular weights and densities, which may influence bioavailability .

Antioxidant Activity

Thiourea-linked benzamides, such as N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (A8) and N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide (H10), demonstrated 86.6% and 87.7% inhibition of lipid peroxidation in rats, respectively. The acetylcarbamothioyl analog may exhibit similar activity due to its thiourea moiety, though electron-withdrawing acetyl groups could modulate reactivity .

Antimicrobial and Anticancer Activity

  • N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4): Showed broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC: 8 µg/mL) and fungi (MIC: 16 µg/mL) .
  • N-[2-(3-Chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (17): Exhibited moderate anticancer activity against MCF7 breast cancer cells (IC₅₀: 42 µM) .

In contrast, the acetylcarbamothioyl derivative’s lack of halogen or styryl groups may reduce cytotoxicity but improve selectivity.

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : Methoxy or hydroxy substituents (e.g., H10 ) enhance antioxidant activity by stabilizing free radicals.
  • Halogenation : Chlorine or iodine improves antimicrobial potency via increased lipophilicity and membrane penetration .
  • Thiourea vs. Azetidinone: Thiourea derivatives (e.g., this compound) prioritize hydrogen bonding, while azetidinone-containing analogs (e.g., compound 4 ) rely on ring strain for reactivity.

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